molecular formula C11H15BrClN B8257285 3-(2-Bromophenyl)piperidine hydrochloride

3-(2-Bromophenyl)piperidine hydrochloride

Cat. No.: B8257285
M. Wt: 276.60 g/mol
InChI Key: ZVGAQUWIYRKZTQ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H15BrClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)piperidine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the bromobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups, such as phenyl or alkyl groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dehalogenated or alkylated derivatives. Substitution reactions can result in a variety of substituted phenylpiperidines.

Scientific Research Applications

3-(2-Bromophenyl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)piperidine hydrochloride depends on its specific application and the biological or chemical context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biochemical effects. The bromophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the piperidine ring can modulate its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine that serves as the core structure for many derivatives.

    2-Bromobenzyl chloride: A precursor used in the synthesis of 3-(2-Bromophenyl)piperidine hydrochloride.

    N-Phenylpiperidine: A related compound with a phenyl group instead of a bromophenyl group.

Uniqueness

This compound is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom can enhance the compound’s reactivity and binding interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

3-(2-bromophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGAQUWIYRKZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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